molecular formula C18H20O B12617838 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one CAS No. 918403-72-2

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one

Cat. No.: B12617838
CAS No.: 918403-72-2
M. Wt: 252.3 g/mol
InChI Key: GWHGKSFAWHZZOQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is an organic compound with a complex structure that includes phenyl, cyclopentene, and butenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and cyclopentene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is unique due to its complex structure, which includes multiple functional groups and rings

Properties

CAS No.

918403-72-2

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-phenyl-1-(2-prop-1-en-2-ylcyclopenten-1-yl)but-3-en-1-one

InChI

InChI=1S/C18H20O/c1-4-15(14-9-6-5-7-10-14)18(19)17-12-8-11-16(17)13(2)3/h4-7,9-10,15H,1-2,8,11-12H2,3H3

InChI Key

GWHGKSFAWHZZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(CCC1)C(=O)C(C=C)C2=CC=CC=C2

Origin of Product

United States

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